molecular formula C27H21ClN2O3 B307101 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone

1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone

Cat. No.: B307101
M. Wt: 456.9 g/mol
InChI Key: LFFRIQJSRNYMJQ-UHFFFAOYSA-N
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Description

1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 3-chlorobenzohydrazide can react with acetic anhydride to form the oxadiazole ring.

    Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Ether Formation: The final step involves the formation of the ether linkage. This can be achieved by reacting the phenolic hydroxyl group with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as it is a common motif in bioactive molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole ring could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenol
  • 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl methyl ether

Uniqueness

Compared to similar compounds, 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone stands out due to the presence of the 1-naphthylmethyl ether group. This group can significantly influence the compound’s physical and chemical properties, such as solubility and reactivity, making it unique in its class.

Properties

Molecular Formula

C27H21ClN2O3

Molecular Weight

456.9 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C27H21ClN2O3/c1-18(31)30-27(33-26(29-30)20-10-7-12-22(28)16-20)24-14-4-5-15-25(24)32-17-21-11-6-9-19-8-2-3-13-23(19)21/h2-16,27H,17H2,1H3

InChI Key

LFFRIQJSRNYMJQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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